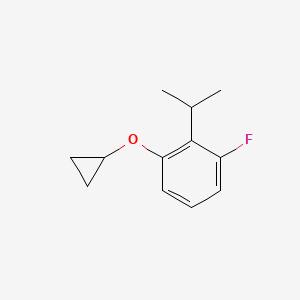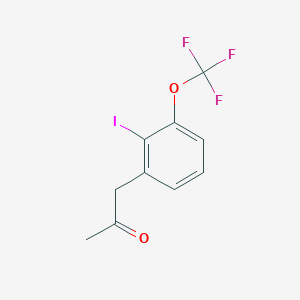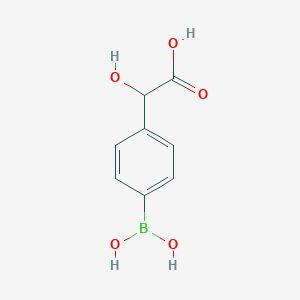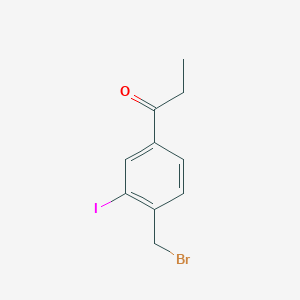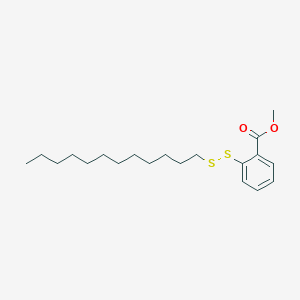
Methyl 2-(dodecyldisulfanyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(dodecyldithio)-, methyl ester is an organic compound with the molecular formula C20H32O2S2 It is a derivative of benzoic acid where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and a dodecyldithio group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(dodecyldithio)-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 2-(dodecyldithio)-, methyl ester may involve large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-(dodecyldithio)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The dodecyldithio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Benzoic acid, 2-(dodecyldithio)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: This compound can be used in studies involving the modification of biomolecules with sulfur-containing groups.
Mécanisme D'action
The mechanism by which benzoic acid, 2-(dodecyldithio)-, methyl ester exerts its effects involves the interaction of its functional groups with molecular targets. The dodecyldithio group can undergo redox reactions, leading to the formation of reactive sulfur species that can modify proteins and other biomolecules. These modifications can affect various cellular pathways and processes, including signal transduction and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, methyl ester: Lacks the dodecyldithio group, making it less reactive in redox reactions.
Benzoic acid, 2-methyl-, methyl ester: Contains a methyl group instead of the dodecyldithio group, resulting in different chemical properties and reactivity.
Uniqueness
Benzoic acid, 2-(dodecyldithio)-, methyl ester is unique due to the presence of the dodecyldithio group, which imparts distinct chemical reactivity and potential applications in various fields. This compound’s ability to undergo redox reactions and form sulfur-containing derivatives makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
101309-92-6 |
|---|---|
Formule moléculaire |
C20H32O2S2 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
methyl 2-(dodecyldisulfanyl)benzoate |
InChI |
InChI=1S/C20H32O2S2/c1-3-4-5-6-7-8-9-10-11-14-17-23-24-19-16-13-12-15-18(19)20(21)22-2/h12-13,15-16H,3-11,14,17H2,1-2H3 |
Clé InChI |
VYVSBNXUMGMHJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSSC1=CC=CC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


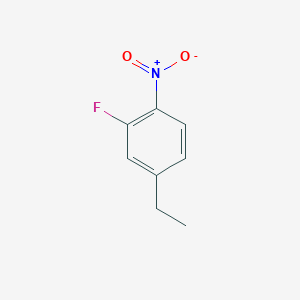
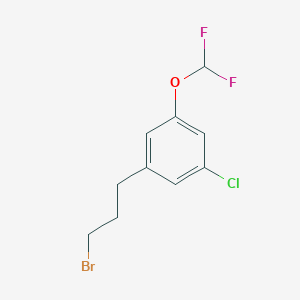
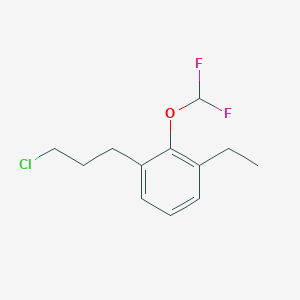
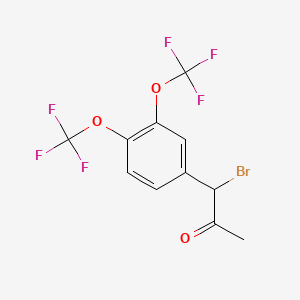
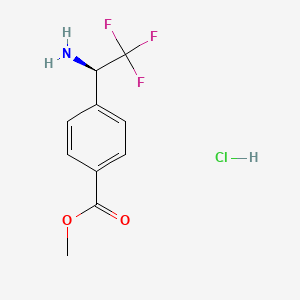
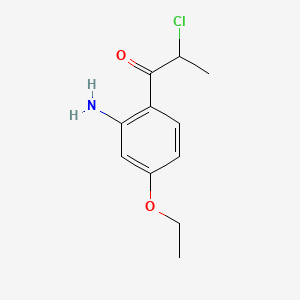
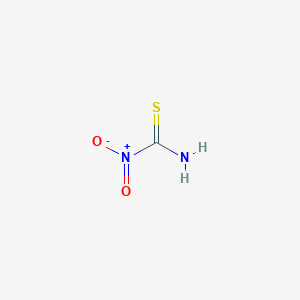
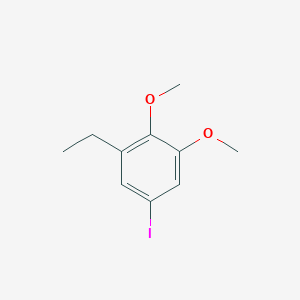
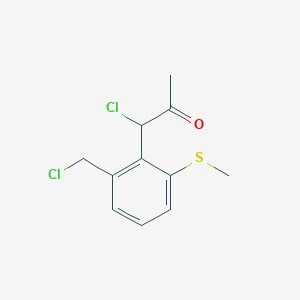
![5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate](/img/structure/B14057218.png)
